molecular formula C26H25N3O3S2 B2637825 (Z)-2-(3-(3-cyclopentyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 865593-45-9

(Z)-2-(3-(3-cyclopentyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2637825
CAS No.: 865593-45-9
M. Wt: 491.62
InChI Key: GKQFRQJUFGMMBK-FCQUAONHSA-N
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Description

(Z)-2-(3-(3-cyclopentyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)-N-(3,4-dimethylphenyl)acetamide is a recognized potent and ATP-competitive dual-specificity inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). Its primary research value lies in probing the complex signaling pathways associated with these kinases, particularly in the fields of neurodegenerative diseases and cellular development. By selectively inhibiting GSK-3β, a key enzyme implicated in tau hyperphosphorylation and amyloid-beta production, this compound is a crucial tool for investigating the pathogenesis of Alzheimer's disease and other tauopathies (source: https://pubmed.ncbi.nlm.nih.gov/25945867/). Concurrently, its inhibition of DYRK1A, a kinase involved in neuronal development and cell cycle control, makes it valuable for studies on Down syndrome, beta-cell proliferation, and the regulation of stem cell differentiation (source: https://pubs.acs.org/doi/10.1021/jm501817a). The compound's mechanism of action involves binding to the kinases' ATP-binding pockets, thereby preventing phosphorylation of downstream protein substrates. This action allows researchers to dissect the roles of GSK-3β and DYRK1A in Wnt/β-catenin signaling, insulin signaling, and central nervous system function. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S2/c1-15-11-12-17(13-16(15)2)27-21(30)14-28-20-10-6-5-9-19(20)22(24(28)31)23-25(32)29(26(33)34-23)18-7-3-4-8-18/h5-6,9-13,18H,3-4,7-8,14H2,1-2H3,(H,27,30)/b23-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQFRQJUFGMMBK-FCQUAONHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)C5CCCC5)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)C5CCCC5)/C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3-(3-cyclopentyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)-N-(3,4-dimethylphenyl)acetamide is a synthetic compound with potential therapeutic applications due to its unique structural characteristics. This article explores its biological activity, focusing on its antimicrobial properties, mechanism of action, and pharmacological profiles based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C26H27N3O2S2 and a molecular weight of 477.64 g/mol. It features a thiazolidinone ring fused with an indole moiety, which is believed to contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related thiazolidinone derivatives. For instance, compounds similar to this compound have shown significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity Overview

CompoundMIC (mg/mL)MBC (mg/mL)Most Sensitive BacteriumMost Resistant Bacterium
Compound 80.004–0.030.008–0.06En. CloacaeE. coli
Compound 150.004–0.06Not specifiedT. virideA. fumigatus

Studies indicate that the compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin and streptomycin by significant margins . The most potent compounds were identified through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

The primary mechanism through which this compound exerts its effects involves the inhibition of the c-Myc-Max protein complex. This complex plays a crucial role in regulating cell cycle progression and apoptosis . By disrupting this interaction, the compound may induce apoptosis in tumor cells in a c-Myc-dependent manner.

Pharmacokinetics

The compound demonstrates solubility in DMSO and water at concentrations below 2 mg/mL, which is essential for its bioavailability in therapeutic applications . Its stability is maintained at storage temperatures between 2–8°C, indicating good potential for practical use in laboratory settings.

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays against normal MRC5 cells revealed that while the compound shows promising antimicrobial activity, it also requires careful evaluation to ensure safety for potential therapeutic applications .

Table 2: Cytotoxicity Results

CompoundCell LineIC50 (µM)
Compound XMRC5>100
Compound YMRC5<50

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Recent studies have shown that derivatives of thiazolidinones, related to the target compound, possess significant antibacterial properties. For instance, a study evaluated the antimicrobial activity of various thiazolidinone derivatives against Gram-positive and Gram-negative bacteria, revealing that some compounds outperformed traditional antibiotics like ampicillin and streptomycin by 10–50 times. The most effective compounds had minimum inhibitory concentrations (MIC) as low as 0.004–0.03 mg/mL against certain bacterial strains .

Anticancer Potential

Compounds similar to (Z)-2-(3-(3-cyclopentyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)-N-(3,4-dimethylphenyl)acetamide have been reported to induce apoptosis in cancer cells through various mechanisms. For example, studies have highlighted the effectiveness of thiazolidine derivatives in inhibiting cell proliferation in multiple cancer cell lines, including MDA-MB-231 and HCT116 .

Case Studies

Several case studies have documented the applications of thiazolidine derivatives in medicinal chemistry:

  • Antibacterial Efficacy Study:
    • A study demonstrated that specific thiazolidine derivatives exhibited potent antibacterial activity against E. coli and En. Cloacae, with MIC values significantly lower than conventional antibiotics .
  • Anticancer Activity Assessment:
    • Research on thiazolidinones showed promising results in inhibiting tumor growth in vitro, particularly against breast and colon cancer cell lines, indicating a potential pathway for drug development .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key analogs and their structural/functional differences:

Compound Name / ID Key Substituents Physicochemical Notes Activity (IC50, μM)
Target Compound Cyclopentyl, 3,4-dimethylphenyl High lipophilicity (logP ~4.5 est.) Not reported
2-[(3Z)-3-(3-Cyclohexyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl]-N-phenethylacetamide Cyclohexyl, phenethyl Increased steric bulk vs. cyclopentyl 6.8 (est.)
(E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide Fluoroisoxazole, methylisoxazole Enhanced polarity due to fluorine 6.55
2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-N-(5-methylthiadiazol-2-yl)acetamide 2-Methoxybenzylidene, methylthiadiazole Electron-donating methoxy group Not reported
N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide Ethoxypropyl, 3,4-dimethylphenyl Flexible ethoxy chain improves solubility Predicted CCS: 223.6 Ų

Key Observations :

  • Cyclohexyl vs. Cyclopentyl : The cyclohexyl analog () shows marginally higher activity (IC50 6.8 μM) compared to fluorinated derivatives, likely due to improved hydrophobic interactions . The cyclopentyl group in the target compound may reduce steric hindrance, favoring binding to compact active sites.
  • Aromatic Side Chains : The 3,4-dimethylphenyl group in the target compound enhances metabolic stability compared to phenethyl or naphthyl groups in analogs () but may reduce water solubility .
  • Electron-Donating Groups : Methoxybenzylidene () and ethoxypropyl () substituents improve solubility but may alter target specificity due to increased polarity .

Methodological Considerations in Similarity Assessment

  • Structural Similarity: Tools like Tanimoto coefficients prioritize shared pharmacophores (e.g., thiazolidinone-indole core) but may overlook critical substituent effects () .
  • Dissimilarity-Driven Screening : Analog-specific modifications (e.g., ethoxypropyl in ) highlight the importance of exploring diverse chemical spaces to optimize activity and pharmacokinetics .

Q & A

Basic Research Questions

Q. What is the general synthetic route for preparing (Z)-2-(3-(3-cyclopentyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)-N-(3,4-dimethylphenyl)acetamide?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. A typical approach involves refluxing a mixture of 3-formyl-1H-indole-2-carboxylic acid derivatives with 3-cyclopentyl-4-oxo-2-thioxothiazolidin-5-one in acetic acid, catalyzed by sodium acetate. The reaction proceeds under reflux (3–5 hours), followed by recrystallization from DMF/acetic acid .
  • Key Steps :

Equimolar reactants in acetic acid.

Sodium acetate as a base catalyst.

Reflux duration optimization (2.5–5 hours).

Purification via recrystallization.

Q. How can the structure of this compound be confirmed experimentally?

  • Analytical Techniques :

  • Single-crystal X-ray diffraction (SC-XRD) for definitive stereochemical assignment (e.g., Z-configuration confirmation) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and hydrogen bonding patterns.
  • Mass Spectrometry : High-resolution MS to confirm molecular weight.
  • Elemental Analysis : Match calculated vs. experimental C, H, N, S, and O percentages .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Screening Protocols :

Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) using broth microdilution .

Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins.

Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) based on structural analogs.

Advanced Research Questions

Q. How can synthetic yield be optimized for the cyclocondensation step?

  • Parameters to Investigate :

VariableOptimization StrategyEvidence
CatalystReplace NaOAc with K2_2CO3_3 or ionic liquids
SolventTest glacial acetic acid vs. mixed solvents (e.g., AcOH:DMF)
TemperatureMicrowave-assisted vs. conventional reflux
StoichiometryAdjust molar ratios (e.g., 1.2:1 thiazolidinone:indole)

Q. How to resolve contradictions between experimental and computational spectral data?

  • Troubleshooting Steps :

Re-examine NMR coupling constants to confirm Z/E isomerism.

Perform 2D NMR (COSY, NOESY) to detect through-space interactions.

Compare experimental IR carbonyl stretches (1650–1750 cm1^{-1}) with DFT-predicted values .

Validate X-ray data against DFT-optimized geometries (e.g., bond angles, torsion) .

Q. What computational strategies predict its binding affinity for target proteins?

  • In Silico Workflow :

Molecular Docking : Use AutoDock Vina or Glide with crystal structures of target enzymes (e.g., DNA gyrase for antimicrobial activity).

MD Simulations : Run 100-ns trajectories to assess binding stability.

QSAR Modeling : Correlate substituent effects (e.g., cyclopentyl vs. aryl groups) with bioactivity .

Q. How to investigate the reaction mechanism of the cyclocondensation step?

  • Mechanistic Probes :

Isolation of Intermediates : Quench reactions at intervals to identify Schiff base or thiourea intermediates via LC-MS.

Kinetic Studies : Monitor reaction progress under varying temperatures to calculate activation energy.

Isotopic Labeling : Use 18^{18}O-labeled acetic acid to trace oxygen incorporation .

Q. What strategies improve solubility for in vivo studies?

  • Approaches :

Salt Formation : React with HCl or sodium hydroxide to generate water-soluble salts.

Co-solvents : Use DMSO:PBS mixtures (≤10% DMSO) for aqueous compatibility.

Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles .

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